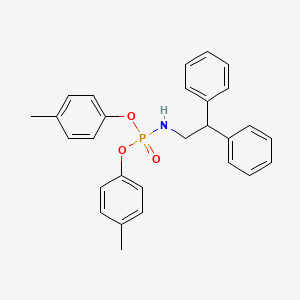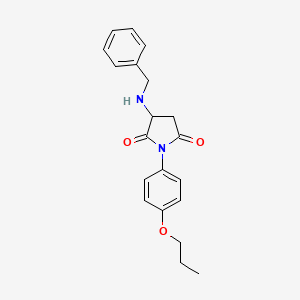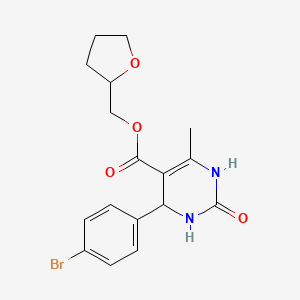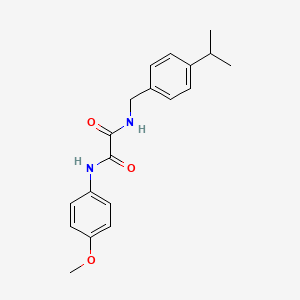
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate, also known as PMB, is a chemical compound that has been widely studied for its potential applications in scientific research. PMB is a member of the oxadiazole family and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
作用機序
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on HDACs and the PI3K/Akt/mTOR signaling pathway, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate for lab experiments is its well-established synthesis method, which allows for easy and reliable production of the compound. This compound has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate. One area of interest is in the development of new cancer therapies based on this compound. Further research is needed to fully understand the mechanism of action of this compound and to identify the specific types of cancer that may be most responsive to this compound treatment. Another area of interest is in the development of new treatments for inflammatory diseases based on this compound. Further research is needed to fully understand the anti-inflammatory effects of this compound and to identify the specific diseases that may benefit from this compound treatment. Overall, this compound is a promising compound that has the potential to be developed into new therapies for a variety of diseases.
合成法
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 5-aminophenyl-1,3,4-oxadiazole to form this compound. The synthesis of this compound has been well-established and can be performed using standard laboratory techniques.
特性
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-7-5-6-10-14(12)17(20)21-11-15-18-19-16(22-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXDGISIKTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)

![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)
![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)

![3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone](/img/structure/B4993345.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-6,8-dichloro-2-methyl-4(3H)-quinazolinone](/img/structure/B4993368.png)
![2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4993384.png)


![5-(4-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-piperazinyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B4993397.png)